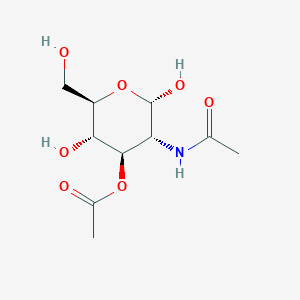

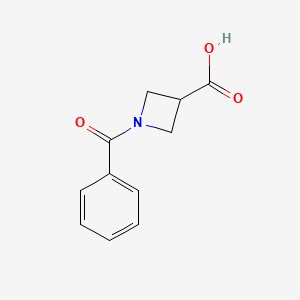

1-Benzoylazetidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzoylazetidine-3-carboxylic acid is a potent sphingosine-1-phosphate-1 receptor agonist, with potential application as an immunosuppressant in organ transplantation or for the treatment of autoimmune diseases .

Synthesis Analysis

The synthesis of 1-Benzoylazetidine-3-carboxylic acid involves metabolic activation and major protein target of a 1-benzyl-3-carboxyazetidine sphingosine-1-phosphate-1 receptor agonist . It undergoes metabolism to several reactive intermediates . The formation of this adduct was not inhibited when rats were pretreated with 1-aminobenzotriazole, indicating that P450 enzymes were not involved in the metabolic activation of MRL-A .Molecular Structure Analysis

The molecular formula of 1-Benzoylazetidine-3-carboxylic acid is C11H13NO2 . Its average mass is 191.226 Da and its monoisotopic mass is 191.094635 Da .Chemical Reactions Analysis

When administered orally to rats, radiolabeled MRL-A was found to undergo metabolism to several reactive intermediates . MRL-A irreversibly modified liver and kidney proteins in vivo, in a dose- and time-dependent manner .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzoylazetidine-3-carboxylic acid include a density of 1.3±0.1 g/cm3, boiling point of 327.5±35.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, and enthalpy of vaporization of 60.2±3.0 kJ/mol .Applications De Recherche Scientifique

Synthesis and Structural Modification

1-Benzoylazetidine-3-carboxylic acid and its derivatives play a critical role in the synthesis of complex molecules. For instance, it serves as a precursor in the synthesis of polysubstituted amino acids through the ring opening of methyl 2-alkyl-3-(alkyl/aryl)-1-benzoylaziridine-2-carboxylates, highlighting its versatility in the preparation of amino acid derivatives with potential biological activities (Papa & Tomasini, 2000). Additionally, it has been implicated in the creation of coordination polymers with zinc salts, demonstrating its utility in forming complex inorganic-organic hybrid structures with potential applications in materials science and catalysis (Gelinsky, Vogler, & Vahrenkamp, 2002).

Molecular Docking and Biological Activities

Research on benzofuran-carboxylic acids derivatives, closely related to 1-Benzoylazetidine-3-carboxylic acid, has shown their significance in structural optimization and molecular docking analysis. These studies have identified potential inhibitor effects against cancer and microbial diseases, suggesting that derivatives of 1-Benzoylazetidine-3-carboxylic acid could have promising biological applications (Sagaama et al., 2020).

Catalysis and Reaction Mechanisms

The molecule has been involved in studies focusing on catalytic reactions, such as the PdII-mediated cascade carboxylative annulation, which forms complex organic structures. This showcases its utility in facilitating efficient synthesis routes for organic compounds with intricate architectures (Liao et al., 2005). Moreover, its involvement in photochemical reactions with basic amino acids indicates its reactivity under light irradiation, offering insights into its photophysical properties and potential applications in photo-initiated chemical processes (Suzuki, Shinoda, Osanai, & Isozaki, 2013).

Orientations Futures

Propriétés

IUPAC Name |

1-benzoylazetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-6-9(7-12)11(14)15/h1-5,9H,6-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMHNHJCFPFOSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538626 |

Source

|

| Record name | 1-Benzoylazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoylazetidine-3-carboxylic acid | |

CAS RN |

97639-63-9 |

Source

|

| Record name | 1-Benzoylazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.